molecular formula C10H9N B1294701 5-Methylquinoline CAS No. 7661-55-4

5-Methylquinoline

Cat. No.: B1294701
CAS No.: 7661-55-4
M. Wt: 143.18 g/mol
InChI Key: LMYVCXSKCQSIEQ-UHFFFAOYSA-N
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Description

5-Methylquinoline is an organic compound with the molecular formula C10H9N. It is a derivative of quinoline, characterized by a methyl group attached to the fifth position of the quinoline ring. This compound is part of the heterocyclic aromatic organic compounds family, known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods exist for synthesizing 5-Methylquinoline. One common approach involves the Skraup synthesis, which typically uses aniline and glycerol in the presence of an oxidizing agent like nitrobenzene or sulfuric acid. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Scientific Research Applications

5-Methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylquinoline involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process, which is crucial for its antimicrobial and anticancer activities. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the methyl group at the fifth position.

    6-Methylquinoline: Similar structure but with the methyl group at the sixth position.

    8-Methylquinoline: Methyl group attached at the eighth position.

Uniqueness: 5-Methylquinoline’s unique positioning of the methyl group at the fifth position imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYVCXSKCQSIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227431
Record name 5-Methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-55-4
Record name 5-Methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7661-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylquinoline
Source EPA DSSTox
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Record name 5-methylquinoline
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Record name 5-METHYLQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical synthetic route for obtaining 5-methylquinoline?

A1: this compound is often synthesized alongside its isomer, 7-methylquinoline, using the Skraup reaction. This reaction involves reacting m-toluidine with glycerol in the presence of an oxidizing agent like sulfuric acid. This results in a mixture of 5- and 7-methylquinoline, usually in a 1:2 ratio [, ].

Q2: Can we separate this compound from the 7-methylquinoline isomer after the Skraup synthesis?

A2: While possible, separating the isomers directly after the Skraup synthesis can be challenging. Research suggests that selective synthesis of a single isomer is difficult using this method []. Instead, the mixture can be used for subsequent reactions, and depending on the reaction conditions, selective formation of a desired derivative from one of the isomers can be achieved. For instance, nitration of the this compound and 7-methylquinoline mixture using nitric acid and sulfuric acid selectively produces 7-methyl-8-nitroquinoline in excellent yield [].

Q3: What is the structural characterization of this compound?

A3: * Molecular Formula: C10H9N* Molecular Weight: 143.18 g/molWhile the provided research [, , , ] does not explicitly detail spectroscopic data for this compound, techniques like NMR, IR, and GC-MS are commonly employed for the characterization of similar quinoline derivatives.

Q4: How does the structure of this compound relate to its potential biological activity?

A4: While specific details regarding this compound's biological target and downstream effects are absent in the provided research, studies on related quinoline derivatives highlight the significance of functionalization in influencing their cytotoxic activity []. For instance, converting a mixture of this compound and 7-methylquinoline into derivatives like 7-methyl-8-nitroquinoline, 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline, and 8-nitro-7-quinolinecarbaldehyde led to increased cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cells []. This suggests that the position and nature of substituents on the quinoline ring system can significantly impact biological activity.

Q5: Has this compound been investigated for its antimalarial properties like some other quinoline derivatives?

A5: While the provided research does not specifically investigate the antimalarial activity of this compound, a related compound, 5-quinolinecarboxylic acid, has been studied for its potential antimalarial properties []. This suggests that exploring the antimalarial potential of this compound and its derivatives could be a future avenue of research.

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